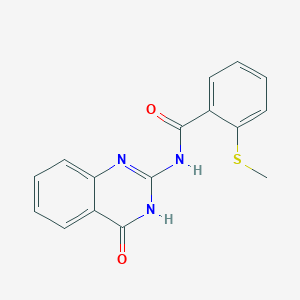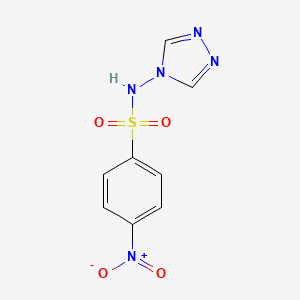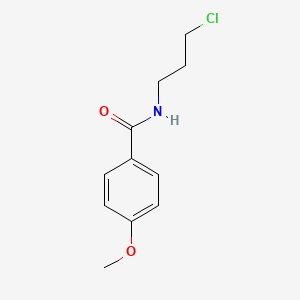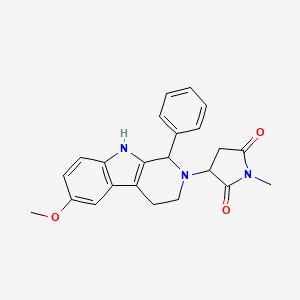![molecular formula C24H21ClN4O2S B11029370 (1E)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029370.png)
(1E)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a hydrazone linkage, and a pyrroloquinoline core
Preparation Methods
The synthesis of 1-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorophenyl isothiocyanate with appropriate amines under controlled conditions.
Hydrazone Formation: The thiazole derivative is then reacted with hydrazine or its derivatives to form the hydrazone linkage.
Construction of the Pyrroloquinoline Core: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the formation of the desired pyrroloquinoline structure.
Final Functionalization: The final compound is obtained by introducing the methoxy and trimethyl groups through various organic reactions, such as methylation and alkylation.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxy groups, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE can be compared with similar compounds such as:
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, which may exhibit different biological activities and properties.
Hydrazone Derivatives: Compounds with hydrazone linkages but different core structures, which may have varying reactivity and applications.
Pyrroloquinoline Derivatives: Compounds with pyrroloquinoline cores but different functional groups, which may be used in different scientific and industrial contexts.
Properties
Molecular Formula |
C24H21ClN4O2S |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]diazenyl]-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C24H21ClN4O2S/c1-13-11-24(2,3)29-21-17(13)9-16(31-4)10-18(21)20(22(29)30)27-28-23-26-19(12-32-23)14-5-7-15(25)8-6-14/h5-12,30H,1-4H3 |
InChI Key |
JEPZQUYNOOHYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC4=NC(=CS4)C5=CC=C(C=C5)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 6'-[(3-bromophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029291.png)
![(1E)-8-ethyl-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029301.png)
![Tetramethyl 6'-[(4-fluorophenyl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029306.png)
![1-(3,4-dichlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B11029317.png)

![N-(4-fluorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029334.png)
![2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11029341.png)

![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B11029348.png)
![(2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11029349.png)

![3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11029360.png)

![N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11029369.png)
